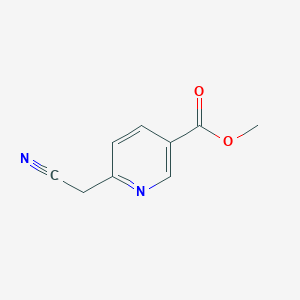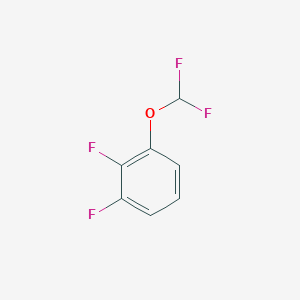
1-(Difluoromethoxy)-2,3-difluorobenzene
説明
The compound “1-(Difluoromethoxy)-2,3-difluorobenzene” belongs to a class of compounds known as fluorinated structural motifs . These motifs are often used in medicinal chemistry and drug discovery processes to alter the properties of a parent compound .
Synthesis Analysis
The synthesis of similar compounds, such as trifluoromethoxy and difluoromethoxy groups, has been achieved through visible-light photoredox catalysis . This process involves the use of a redox-active catalyst and exposure to light .
Molecular Structure Analysis
While specific structural information for “1-(Difluoromethoxy)-2,3-difluorobenzene” is not available, similar compounds often exhibit unique physicochemical characteristics due to their fluorinated structural motifs .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of a redox-active catalyst such as Ru (bpy) in MeCN under irradiation with violet LED light .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often influenced by the incorporation of fluorinated functional groups . These groups can increase metabolic stability, enhance cellular membrane permeability, and improve pharmacokinetic properties .
科学的研究の応用
Synthesis and Industrial Applications
1-(Difluoromethoxy)-2,3-difluorobenzene and related compounds have been a topic of study due to their utility as intermediates in the synthesis of agricultural and pharmaceutical chemicals. For instance, R. Moore (2003) developed a method for preparing high-purity 1-chloro-2,6-difluorobenzene, a closely related compound, which is useful in the production of active ingredients for these industries (Moore, 2003).
Biodegradation of Difluorobenzenes
Difluorobenzenes, like 1-(Difluoromethoxy)-2,3-difluorobenzene, are significant due to their use in various industrial processes. A study by I. Moreira et al. (2009) explored the biodegradation of these compounds, revealing the ability of the microbial strain Labrys portucalensis to degrade certain difluorobenzenes, indicating potential environmental applications in the degradation of industrial pollutants (Moreira et al., 2009).
Organometallic Chemistry and Catalysis
The use of partially fluorinated benzenes in organometallic chemistry has been extensively studied. S. Pike et al. (2017) discussed how fluorobenzenes like 1,2-difluorobenzene serve as versatile solvents for conducting organometallic chemistry and catalysis due to their reduced ability to donate π-electron density, making them useful in transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).
Molecular Geometry and Spectroscopy
The study of difluorobenzenes extends into understanding their molecular geometry and properties through spectroscopy. G. Otter et al. (1973) explored the NMR spectra of 1,3-difluorobenzene, contributing to the understanding of molecular geometry and anisotropy in such compounds (Otter, Gerritsen, & Maclean, 1973).
作用機序
Mode of Action
It is likely that the compound interacts with its targets in a way that induces changes in cellular processes, but specific details are currently lacking .
Biochemical Pathways
The compound may influence various pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Difluoromethoxy)-2,3-difluorobenzene. Specific details about how such factors impact this compound are currently lacking .
将来の方向性
特性
IUPAC Name |
1-(difluoromethoxy)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVJUCPCSFMODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-2,3-difluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1395922.png)
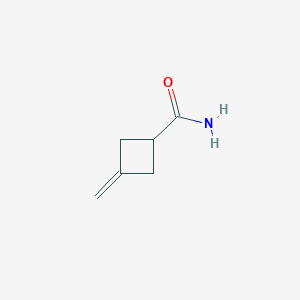
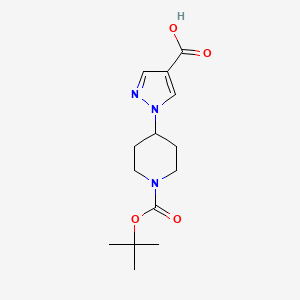
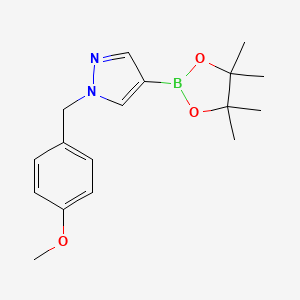
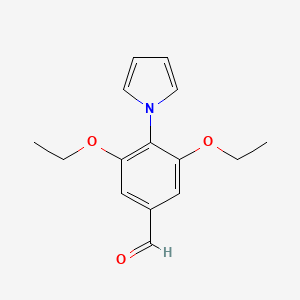
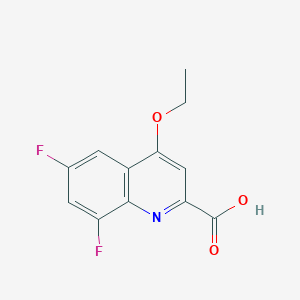
![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)
![2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1395935.png)
![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)

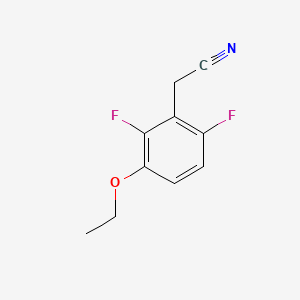
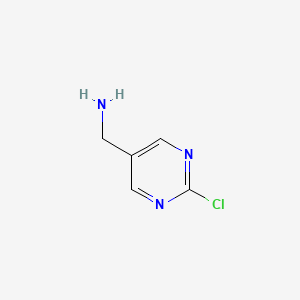
![Imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1395944.png)
